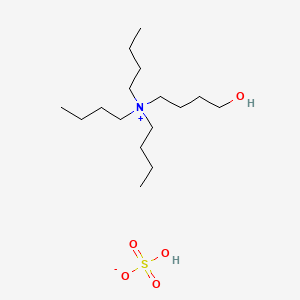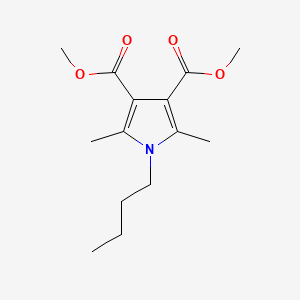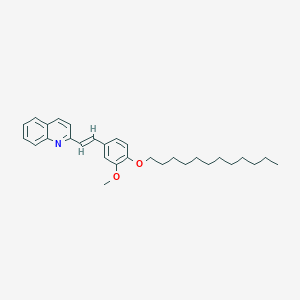
Quinoline, 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several established protocols, such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemical processes. These may include multicomponent one-pot reactions, solvent-free reaction conditions, and the use of eco-friendly catalysts. Microwave and ultraviolet irradiation-promoted synthesis are also utilized to enhance reaction efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline derivatives undergo various types of chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens or halogenating agents, and alkylation using alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxide.
Reduction: Tetrahydroquinoline.
Substitution: Various substituted quinoline derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of quinoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The specific mechanism of action for Quinoline, 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)- would depend on its structural features and the nature of its interactions with molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
2-Phenylquinoline: A derivative with a phenyl group at the 2-position, known for its anticancer properties.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position, known for its antimicrobial properties
Uniqueness
Quinoline, 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)- is unique due to the presence of both dodecyloxy and methoxyphenyl groups. These substituents may enhance its lipophilicity, bioavailability, and potential biological activities compared to other quinoline derivatives .
Propiedades
Número CAS |
148240-69-1 |
|---|---|
Fórmula molecular |
C30H39NO2 |
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
2-[(E)-2-(4-dodecoxy-3-methoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C30H39NO2/c1-3-4-5-6-7-8-9-10-11-14-23-33-29-22-18-25(24-30(29)32-2)17-20-27-21-19-26-15-12-13-16-28(26)31-27/h12-13,15-22,24H,3-11,14,23H2,1-2H3/b20-17+ |
Clave InChI |
VQWGCFKMUFNLIK-LVZFUZTISA-N |
SMILES isomérico |
CCCCCCCCCCCCOC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)OC |
SMILES canónico |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


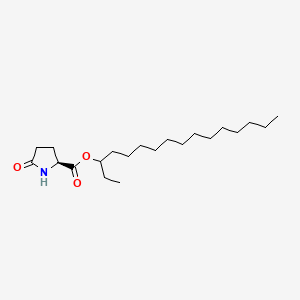

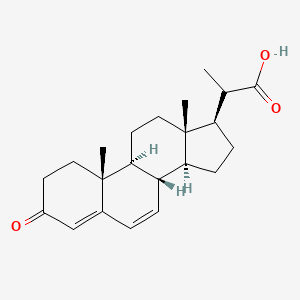
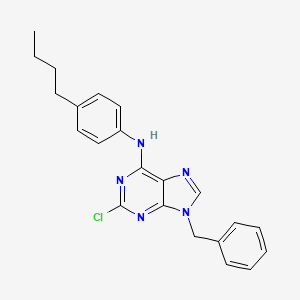
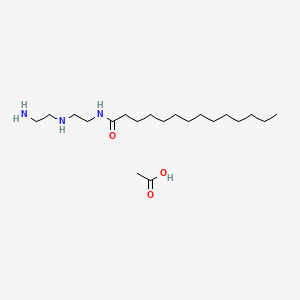
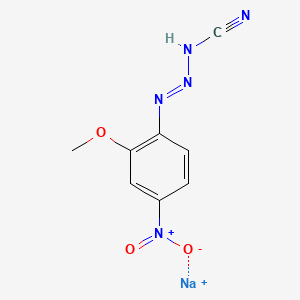
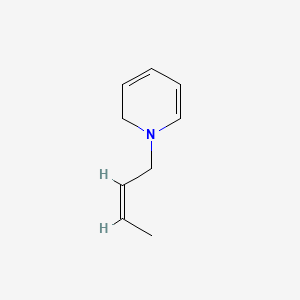

![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)

